Fmoc-Arg-OH.HCl

Catalog No.
S895153
CAS No.
131669-11-9
M.F
C21H25ClN4O4
M. Wt
432.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg-OH.HCl

CAS Number

131669-11-9

Product Name

Fmoc-Arg-OH.HCl

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

Molecular Formula

C21H25ClN4O4

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1

InChI Key

GKVPGWVXDVZUBA-FERBBOLQSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl

Building Block for Peptides:

  • Fmoc-Arg-OH.HCl is a building block for the creation of peptides, which are chains of amino acids. Amino acids are the fundamental units of proteins.
  • Scientists can use Fmoc-Arg-OH.HCl to synthesize specific peptides with desired properties for research purposes. This can involve studying protein function, enzyme activity, or developing new drugs PubChem: .

Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc-Arg-OH.HCl is commonly employed in a technique called Solid-Phase Peptide Synthesis (SPPS).
  • SPPS is an automated method for creating peptides in a laboratory setting. Fmoc-Arg-OH.HCl, along with other Fmoc-protected amino acids, are sequentially attached to a solid support to form the desired peptide chain NCBI: .

Studying Protein-Protein Interactions:

  • Fmoc-Arg-OH.HCl can be useful in studying protein-protein interactions.
  • Scientists can incorporate Fmoc-Arg-OH.HCl into peptides to investigate how they interact with other proteins. This knowledge is crucial for understanding various cellular processes and diseases ScienceDirect.

Development of Therapeutic Peptides:

  • Research involving Fmoc-Arg-OH.HCl can contribute to the development of therapeutic peptides.
  • Peptides can act as drugs by mimicking natural proteins or interfering with protein-protein interactions. By understanding how to synthesize specific peptides, researchers can explore their potential for treating various diseases National Institutes of Health.

Fmoc-Arginine Hydrochloride, commonly referred to as Fmoc-Arg-OH.HCl, is a derivative of the amino acid arginine. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of arginine, along with a hydrochloride salt form. The molecular formula of this compound is C21H25ClN4O4, and it has a molecular weight of approximately 497.41 g/mol. This compound plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it acts as a building block that protects specific functional groups while facilitating peptide bond formation .

The Fmoc group is known for its stability under acidic conditions but can be easily removed under basic conditions, typically using piperidine. This reaction forms a stable adduct with dibenzofulvene, which prevents unwanted side reactions during the synthesis process. The removal of the Fmoc group exposes the amino group of arginine, allowing it to participate in subsequent peptide bond formations.

Key Reactions:

  • Fmoc Group Removal:
    Fmoc Arg OH+PiperidineArg OH+Dibenzofulvene\text{Fmoc Arg OH}+\text{Piperidine}\rightarrow \text{Arg OH}+\text{Dibenzofulvene}

Fmoc-Arg-OH.HCl is primarily utilized in peptide synthesis, contributing to the assembly of biologically active peptides. The arginine residue is known for its role in various biological functions, including protein synthesis, cell signaling, and as a precursor for nitric oxide production. Its incorporation into peptides can enhance their biological activity and stability .

The synthesis of Fmoc-Arg-OH.HCl involves several steps:

  • Protection of the Amino Group: The amino group of arginine is protected using Fmoc-Cl.
  • Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to form Fmoc-Arg-OH.HCl.
  • Purification: The product is purified through recrystallization or chromatography techniques.

A typical synthetic pathway may include:

  • Starting with L-arginine,
  • Reacting with Fmoc-Cl in a suitable solvent under controlled pH conditions,
  • Converting to hydrochloride form by treatment with HCl .

Fmoc-Arg-OH.HCl finds extensive applications in:

  • Peptide Synthesis: Used as a key building block in creating peptides for research and therapeutic purposes.
  • Hydrogel Formation: Integral in developing hydrogels that mimic extracellular matrices for cell culture applications.
  • Analytical Chemistry: Utilized in high-performance liquid chromatography for amino acid analysis and protein identification .

Research indicates that Fmoc-Arg-OH.HCl interacts with various enzymes and proteins during peptide bond formation. Its protective mechanism allows for precise control over the assembly of peptides, minimizing side reactions and enhancing yield . Studies on its derivatives have shown promising results in cell viability assays and tissue engineering applications.

Several compounds share structural similarities with Fmoc-Arg-OH.HCl, particularly those used in peptide synthesis:

Compound NameStructure TypeUnique Features
Fmoc-Lysine HydrochlorideAmino Acid DerivativeContains lysine; used for different peptide sequences
Fmoc-D-Arginine HydrochlorideAmino Acid DerivativeD-isomer; offers different stereochemical properties
Fmoc-L-Homoarginine HydrochlorideAmino Acid DerivativeContains an additional methylene group; alters biological activity
Fmoc-L-Arginine (Me)2 HydrochlorideSymmetrical DerivativeFeatures two methyl groups on the side chain; affects solubility and reactivity

Uniqueness: Fmoc-Arg-OH.HCl is distinguished by its specific protective group and its role as an essential building block in synthesizing peptides that require arginine residues. Its ability to stabilize the amino group while allowing for selective reactions makes it particularly valuable in synthetic chemistry .

Sequence

R

Dates

Modify: 2024-04-14

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